molecular formula C14H23N5 B11738565 1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11738565
M. Wt: 261.37 g/mol
InChI Key: RWGMLGKYRDQYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or a substituted hydrazine under acidic or basic conditions to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated at the nitrogen atoms using ethyl and methyl halides in the presence of a base, such as potassium carbonate, to introduce the ethyl and methyl groups.

    Substitution: The final step involves the substitution of the pyrazole ring with the 3-methyl-1-propyl-1H-pyrazol-5-yl)methyl group. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group, such as a halide or tosylate, and a nucleophile, such as the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk synthesis of pyrazole precursors: Large quantities of 1,3-diketones and hydrazine derivatives are synthesized and stored.

    Automated alkylation and substitution: Automated reactors are used to perform the alkylation and substitution reactions under controlled conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halides or tosylates as leaving groups, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions involving pyrazole derivatives.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory or microbial pathways, leading to reduced inflammation or microbial growth.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Molecular Interactions: Interacting with biomolecules such as proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the additional pyrazole ring and propyl group, resulting in different chemical and biological properties.

    4-methyl-1H-pyrazol-3-amine: Lacks the ethyl and propyl groups, leading to different reactivity and applications.

    1-propyl-4-methyl-1H-pyrazol-3-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-ethyl-4-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-7-19-13(8-12(4)16-19)9-15-14-11(3)10-18(6-2)17-14/h8,10H,5-7,9H2,1-4H3,(H,15,17)

InChI Key

RWGMLGKYRDQYHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=NN(C=C2C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.